2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide
Description
This compound features a benzofuran-substituted isoxazole core linked to an acetamide group with a 2-(methylthio)phenyl substituent. Benzofuran and isoxazole moieties are known for their roles in medicinal chemistry, often contributing to antimicrobial, enzyme inhibitory, or receptor-binding activities . The methylthio group on the phenyl ring may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-26-19-9-5-3-7-15(19)21-20(23)12-14-11-18(25-22-14)17-10-13-6-2-4-8-16(13)24-17/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXKCLVUHSGOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitutions
Target Compound
- Core : Benzofuran-isoxazole hybrid.
- Substituents : 2-(Methylthio)phenyl on the acetamide nitrogen.
Analogous Compounds
A. Benzofuran-Oxadiazole Derivatives ()
- Examples :
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
- 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)
- Key Differences : Replacement of isoxazole with oxadiazole; thioether linkage instead of direct acetamide attachment.
- Activity : Demonstrated potent antimicrobial activity via laccase catalysis, suggesting the benzofuran moiety’s role in bioactivity .
B. Isoxazol-3-yl Acetohydrazonoyl Cyanides ()
- Examples: 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (22, HJC0726) 2-(5-cyclohexylisoxazol-3-yl)-2-oxo-N-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide (47, NY0173)
- Key Differences: Incorporation of hydrazonoyl cyanide instead of acetamide; bulky substituents (tert-butyl, cyclohexyl) on the isoxazole.
- Activity : Micromolar-range EPAC antagonism, highlighting the importance of isoxazole in enzyme inhibition .
C. Thiadiazole-Acetamide Derivatives ()
- Examples: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m)
- Key Differences: Thiadiazole core instead of isoxazole; phenoxyacetamide linkage.
- Physical Properties : Melting points range from 132–170°C, with yields of 68–88% .
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